tert-butyl (1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate
CAS No.: 1260914-55-3
Cat. No.: VC4649779
Molecular Formula: C20H26FN5O3
Molecular Weight: 403.458
* For research use only. Not for human or veterinary use.
![tert-butyl (1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate - 1260914-55-3](/images/structure/VC4649779.png)
Specification
CAS No. | 1260914-55-3 |
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Molecular Formula | C20H26FN5O3 |
Molecular Weight | 403.458 |
IUPAC Name | tert-butyl N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]carbamate |
Standard InChI | InChI=1S/C20H26FN5O3/c1-13-11-15(5-6-16(13)21)26-12-17(23-24-26)18(27)25-9-7-14(8-10-25)22-19(28)29-20(2,3)4/h5-6,11-12,14H,7-10H2,1-4H3,(H,22,28) |
Standard InChI Key | CRBWCKDVTIHSPY-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)OC(C)(C)C)F |
Introduction
Structural Characterization and Physicochemical Properties
The compound’s molecular formula is C₂₀H₂₆FN₅O₃, with a molecular weight of 411.45 g/mol. Key structural features include:
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A piperidine ring providing conformational flexibility and hydrogen-bonding capabilities.
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A 1,2,3-triazole moiety linked to a 4-fluoro-3-methylphenyl group, enhancing lipophilicity and potential π-π stacking interactions.
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A tert-butyl carbamate (Boc) group, commonly used as a protective group in organic synthesis .
Table 1: Comparative Physicochemical Data for Related Carbamate Derivatives
The Boc group’s presence confers stability against nucleophilic attack, while the fluorine atom on the phenyl ring may influence electronic properties and metabolic resistance .
Synthetic Routes and Optimization
General Synthesis Strategy
The compound is synthesized through multi-step reactions, typical of carbamate-containing pharmaceuticals:
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Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms the 1,2,3-triazole core .
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Piperidine Functionalization: Nucleophilic acyl substitution introduces the piperidine-carbonyl group.
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Boc Protection: Reaction with tert-butyl chloroformate under basic conditions installs the carbamate group .
Industrial Considerations
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Green Chemistry: Solvent-free conditions or water-based systems reduce environmental impact.
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Continuous Flow Reactors: Enhance yield and reproducibility for triazole synthesis .
Biological Activity and Mechanistic Insights
Table 2: Biological Activities of Structurally Related Compounds
Compound Class | Activity | Mechanism | Reference |
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Triazole-piperidine hybrids | Antifungal | CYP51 inhibition | |
Boc-protected amines | Protease resistance | Steric hindrance |
Druglikeness and ADMET Profiling
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Lipophilicity: Calculated logP ≈ 3.1 (estimated via fragment-based methods), indicating moderate blood-brain barrier permeability.
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Metabolic Stability: The fluorine atom may retard oxidative metabolism by cytochrome P450 enzymes .
Future Directions and Applications
Targeted Drug Design
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Kinase Inhibition: Molecular docking studies suggest affinity for EGFR and ALK kinases due to triazole’s metal-chelating capacity.
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Prodrug Development: The Boc group could be enzymatically cleaved in vivo to release active amine metabolites .
Analytical Challenges
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